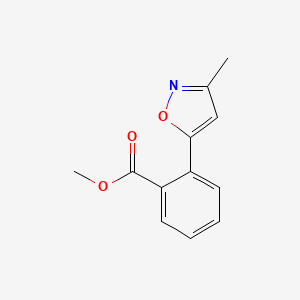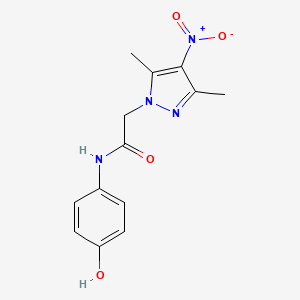![molecular formula C18H11BrF2N2OS B3502264 5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3502264.png)
5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide
Übersicht
Beschreibung
5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioamides and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide involves the inhibition of specific enzymes involved in cell division. This compound has been found to target the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are essential for cell division, and the inhibition of tubulin can lead to the arrest of cell division and ultimately cell death.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment and anti-inflammatory therapy, 5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific pathways and study their effects in a controlled setting. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to cell death and may have negative effects on organ function.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide. One area of research is in the development of new cancer treatments. Researchers are currently exploring the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, there is interest in studying the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring the development of new synthesis methods for this compound to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-naphthamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF2N2OS/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(24)23-18(25)22-16-8-7-10(20)9-15(16)21/h1-9H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXSVWFKSHXQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3502188.png)
![8-(2-furylmethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3502196.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3502199.png)
![4-isopropyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3502207.png)
![methyl 3-[({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3502211.png)
![5-(3-chlorophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B3502219.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3502227.png)
![5-bromo-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3502234.png)

![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502253.png)
![N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-(3-chlorophenyl)urea](/img/structure/B3502261.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,6-dimethoxybenzamide](/img/structure/B3502277.png)
![3-(2-chlorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3502284.png)